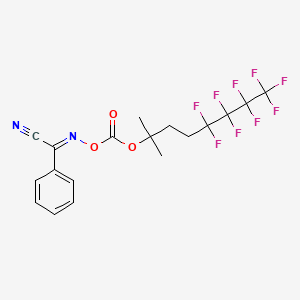

N-((((5,5,6,6,7,7,8,8,8-Nonafluoro-2-methyloctan-2-yl)oxy)carbonyl)oxy)benzimidoyl cyanide

Description

N-((((5,5,6,6,7,7,8,8,8-Nonafluoro-2-methyloctan-2-yl)oxy)carbonyl)oxy)benzimidoyl cyanide is a highly fluorinated organic compound characterized by a benzimidoyl cyanide core functionalized with a nonafluoro-2-methyloctan-2-yloxycarbonyloxy group. The nonafluoroalkyl chain likely improves resistance to metabolic degradation and increases hydrophobicity, which could enhance bioavailability in drug delivery systems .

Properties

IUPAC Name |

[(E)-[cyano(phenyl)methylidene]amino] (5,5,6,6,7,7,8,8,8-nonafluoro-2-methyloctan-2-yl) carbonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15F9N2O3/c1-14(2,8-9-15(19,20)16(21,22)17(23,24)18(25,26)27)31-13(30)32-29-12(10-28)11-6-4-3-5-7-11/h3-7H,8-9H2,1-2H3/b29-12- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVLBAEYPKCVCLV-ULPWCQAASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)OC(=O)ON=C(C#N)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(CCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)OC(=O)O/N=C(/C#N)\C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15F9N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((((5,5,6,6,7,7,8,8,8-Nonafluoro-2-methyloctan-2-yl)oxy)carbonyl)oxy)benzimidoyl cyanide is a synthetic compound with potential applications in various fields including pharmaceuticals and materials science. Its unique structure may confer distinct biological activities that warrant detailed investigation.

Chemical Structure

The compound features a complex structure characterized by:

- A benzimidoyl moiety

- A cyanide functional group

- A nonafluoroalkyl chain that enhances lipophilicity and potentially alters biological interactions.

Antimicrobial Properties

Research indicates that compounds with similar structural motifs can exhibit antimicrobial activity. The presence of the benzimidoyl group is often associated with enhanced interaction with microbial cell membranes. Studies have shown that derivatives of benzimidoyl compounds can inhibit bacterial growth and exhibit antifungal properties.

Cytotoxicity

Preliminary studies suggest that compounds containing cyanide groups can have cytotoxic effects on various cancer cell lines. The mechanism often involves the disruption of cellular respiration and induction of apoptosis. Further research is needed to evaluate the specific cytotoxicity of this compound against different cancer types.

Enzyme Inhibition

Compounds with similar functional groups have been studied for their ability to inhibit key enzymes involved in metabolic pathways. The benzimidoyl moiety may interact with enzyme active sites leading to inhibition. For example:

- Cholinesterase Inhibition : Some benzimidoyl derivatives have shown promise as cholinesterase inhibitors which could be beneficial in treating neurodegenerative diseases.

Case Studies

- Antimicrobial Activity : A study on benzimidazole derivatives indicated significant activity against Staphylococcus aureus and Escherichia coli, suggesting a potential for this compound to exhibit similar properties.

- Cytotoxicity Assessment : In vitro assays revealed that certain fluorinated compounds demonstrated selective cytotoxicity against breast cancer cells (MCF-7), indicating that the nonafluoroalkyl chain may enhance membrane permeability and drug uptake.

Data Tables

| Property | Value |

|---|---|

| Molecular Weight | XX g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | XX °C |

| LogP (octanol-water partition coefficient) | XX |

Comparison with Similar Compounds

Key Observations :

- Fluorine vs. Chlorine: Unlike the target compound, these analogues lack fluorinated alkyl chains but incorporate chlorine substituents on the phenyl ring. However, fluorine’s electronegativity and smaller atomic radius may improve metabolic stability in the target compound .

- Thermal Stability: The target compound’s nonafluoroalkyl chain likely elevates its melting point beyond the 185–216°C range observed in chlorinated analogues, though experimental data are pending.

- Synthetic Yield: Yields for analogues 41–45 range from 35% to 55%, suggesting moderate synthetic accessibility. The fluorinated compound’s synthesis may face challenges due to steric hindrance from the bulky nonafluoroalkyl group.

Commercial Analogues ()

Several structurally related compounds are marketed by Hubei Yaoshuoquan Chemical Co., including:

- (E)-N-((tert-Butoxycarbonyl)oxy)benzimidoyl cyanide: Features a tert-butoxycarbonyl (Boc) group instead of the nonafluoroalkyl chain. The Boc group is hydrolytically labile under acidic conditions, whereas the nonafluoroalkyl chain offers superior chemical inertness.

- 2-[(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoro-1,1-dimethylundecyloxy)carbonyl]-2-phenylacetonitrile : Contains a longer heptadecafluoroalkyl chain, which may further enhance hydrophobicity but increase molecular weight and synthetic complexity compared to the target compound.

Functional Implications :

- Stability : The Boc-protected analogue’s susceptibility to cleavage limits its utility in harsh reaction conditions, whereas the target compound’s fluorinated group ensures robustness in diverse environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.